![molecular formula C24H25N5O5 B2778913 6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923123-60-8](/img/structure/B2778913.png)
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety . Quinazolines are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline core with various substitutions. These include methoxyphenyl groups at the 4 and 9 positions and a tetrazolo group at the 5,6,7,9 positions .Scientific Research Applications
GABAA Receptor Modulation
The compound's structural analogs have been synthesized and studied for their modulatory effects on the GABAA receptor, a key target in neuroscience research. Specifically, derivatives bearing the pyrazolo[1,5-a]quinazoline scaffold have shown to modulate GABAA receptor activity in electrophysiological studies, acting as partial agonists or inverse partial agonists. This suggests potential applications in developing therapeutics for neurological disorders (Guerrini et al., 2019).
Anti-tubercular Activity
Research into substituted benzo[h]quinazolines, closely related to the compound , has revealed significant anti-tubercular activity against Mycobacterium tuberculosis. This opens up possibilities for the development of new anti-tubercular agents based on the tetrazolo[5,1-b]quinazolin-8(4H)-one scaffold (Maurya et al., 2013).
Cytotoxicity and Molecular Docking
Tetrazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. Molecular docking studies suggest these compounds may interact with tubulin, implicating their potential as anticancer agents through inhibition of tubulin polymerization (Mphahlele et al., 2017).
H1-Antihistaminic Agents
Derivatives structurally related to the compound have been investigated for their H1-antihistaminic activity. These studies have led to the identification of compounds that significantly protect against histamine-induced bronchospasm, suggesting a potential application in treating allergic reactions (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors
Research into triazoloquinazolinone-based compounds as tubulin polymerization inhibitors has identified derivatives with potent anticancer activity across a panel of cancer cell lines. These findings highlight the therapeutic potential of these compounds as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
Mechanism of Action
properties
IUPAC Name |
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-31-16-7-5-13(6-8-16)14-9-17-21(18(30)10-14)22(29-24(25-17)26-27-28-29)15-11-19(32-2)23(34-4)20(12-15)33-3/h5-8,11-12,14,22H,9-10H2,1-4H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYPHIRRQIBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one |
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